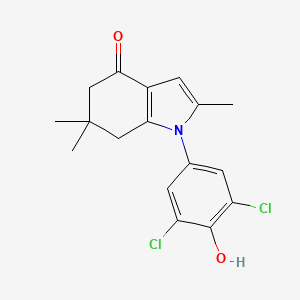
1-(3,5-Dichloro-4-hydroxyphényl)-2,6,6-triméthyl-5,6,7-trihydroindol-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3,5-Dichloro-4-hydroxyphenyl)-2,6,6-trimethyl-5,6,7-trihydroindol-4-one is an organic compound known for its unique chemical structure and properties This compound is characterized by the presence of dichloro and hydroxy groups on a phenyl ring, along with a trimethylated trihydroindol core
Applications De Recherche Scientifique
1-(3,5-Dichloro-4-hydroxyphenyl)-2,6,6-trimethyl-5,6,7-trihydroindol-4-one has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
Target of Action
The primary target of this compound is the urate transporter 1 (URAT1) . URAT1 is a protein found in the proximal renal tubules of the kidneys and plays a crucial role in the reabsorption of uric acid .
Mode of Action
This compound acts as a urate-lowering agent by suppressing uric acid reabsorption . It achieves this by selectively inhibiting URAT1, thereby reducing the reabsorption of uric acid in the kidneys and promoting its excretion .
Biochemical Pathways
The compound’s action primarily affects the urate reabsorption pathway in the kidneys . By inhibiting URAT1, it disrupts the normal reabsorption of uric acid, leading to an increase in the excretion of uric acid in the urine .
Pharmacokinetics
The plasma concentration of the compound increases in a dose-dependent manner . It has been observed to lower plasma urate levels dose-dependently, with its maximum effect at 8 hours . Furthermore, it increases the fractional excretion of urate (FEUA) in a dose-dependent manner . The compound is stored at -20°C under an inert atmosphere for stability .
Result of Action
The inhibition of URAT1 by this compound leads to a decrease in plasma urate levels and an increase in urate excretion . This can be beneficial in conditions such as hyperuricemia and gout, where there is an excess of uric acid in the body .
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the compound’s storage conditions can affect its stability . Additionally, factors such as the patient’s renal function can influence the compound’s efficacy, as URAT1 is located in the kidneys .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,5-Dichloro-4-hydroxyphenyl)-2,6,6-trimethyl-5,6,7-trihydroindol-4-one typically involves multi-step organic reactions. One common synthetic route includes:
Starting Materials: The synthesis begins with commercially available starting materials such as 3,5-dichloro-4-hydroxybenzaldehyde and 2,6,6-trimethylcyclohexanone.
Condensation Reaction: The initial step involves a condensation reaction between 3,5-dichloro-4-hydroxybenzaldehyde and 2,6,6-trimethylcyclohexanone in the presence of a base such as sodium hydroxide. This forms an intermediate compound.
Cyclization: The intermediate undergoes cyclization under acidic conditions to form the trihydroindol core.
Final Product Formation: The final step involves purification and isolation of the desired product, 1-(3,5-Dichloro-4-hydroxyphenyl)-2,6,6-trimethyl-5,6,7-trihydroindol-4-one.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow reactors and automated purification systems.
Analyse Des Réactions Chimiques
Types of Reactions
1-(3,5-Dichloro-4-hydroxyphenyl)-2,6,6-trimethyl-5,6,7-trihydroindol-4-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde derivative.
Reduction: The compound can be reduced to form a dihydro derivative.
Substitution: The dichloro groups can undergo nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of ketone or aldehyde derivatives.
Reduction: Formation of dihydro derivatives.
Substitution: Formation of substituted phenyl derivatives.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(3,5-Dichloro-4-hydroxyphenyl)-2,6,6-trimethyl-5,6,7-tetrahydroindol-4-one: A similar compound with a tetrahydroindol core.
1-(3,5-Dichloro-4-hydroxyphenyl)-2,6,6-trimethyl-5,6,7-dihydroindol-4-one: A dihydro derivative with similar properties.
Uniqueness
1-(3,5-Dichloro-4-hydroxyphenyl)-2,6,6-trimethyl-5,6,7-trihydroindol-4-one is unique due to its specific combination of functional groups and its trihydroindol core
Propriétés
IUPAC Name |
1-(3,5-dichloro-4-hydroxyphenyl)-2,6,6-trimethyl-5,7-dihydroindol-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17Cl2NO2/c1-9-4-11-14(7-17(2,3)8-15(11)21)20(9)10-5-12(18)16(22)13(19)6-10/h4-6,22H,7-8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALZFSHITWHCRDU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N1C3=CC(=C(C(=C3)Cl)O)Cl)CC(CC2=O)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-chloro-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide](/img/structure/B2461327.png)
![5-{[(1H-1,3-benzodiazol-2-yl)methyl]sulfanyl}-4-(4-chlorophenyl)-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-3-one](/img/structure/B2461328.png)
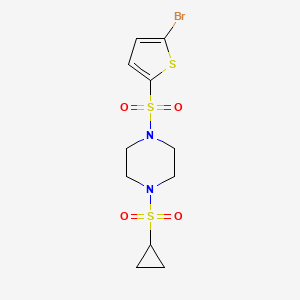
![2-(4-chloro-2-methylphenoxy)-1-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]ethanone](/img/structure/B2461332.png)
![3-[(4-acetylphenyl)carbamoyl]-2-{[(furan-2-yl)methyl]amino}propanoic acid](/img/structure/B2461335.png)
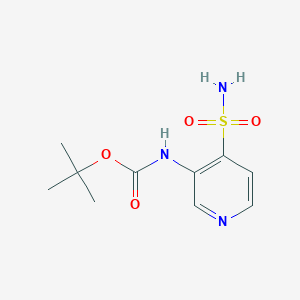
![2-{[5-benzyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-ethylphenyl)acetamide](/img/structure/B2461341.png)
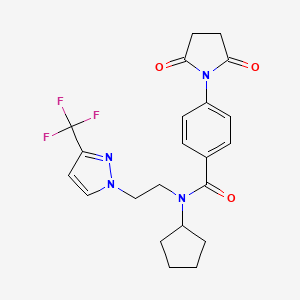
![6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(1-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}piperidin-4-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2461343.png)
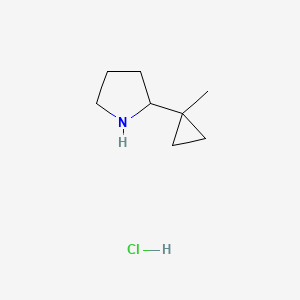

![N-[3-(methylcarbamoyl)thiophen-2-yl]-5-nitro-1-benzothiophene-2-carboxamide](/img/structure/B2461347.png)
![8-Chloro-4-(4-chlorophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-6-ol](/img/structure/B2461348.png)
![(Z)-3-[2-[Acetyl(ethyl)amino]-1,3-thiazol-4-yl]-2-cyano-N-(2-ethoxyphenyl)prop-2-enamide](/img/structure/B2461349.png)
